molecular formula C12H13Cl2NOS B296431 N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide

N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide

Cat. No. B296431
M. Wt: 290.2 g/mol
InChI Key: LZDMKABZYDNKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of bacteria, fungi, and cancer cells.
Biochemical and physiological effects:
N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and has good stability. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide. One direction is to further investigate its potential use as an antibiotic and antifungal agent. Another direction is to explore its potential use as an anticancer agent. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its use in lab experiments.
Conclusion:
In conclusion, N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has antibacterial, antifungal, and anticancer properties, and has been shown to inhibit the growth of a variety of bacteria, fungi, and cancer cells in vitro. While its mechanism of action is not fully understood, it has potential as a candidate for the development of new antibiotics, antifungal agents, and anticancer drugs. Further studies are needed to fully elucidate its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide involves the reaction of 2,6-dichlorobenzyl chloride with sodium sulfide to form 2,6-dichlorobenzyl sulfide. The resulting sulfide is then reacted with N-cyclopropylacetyl chloride in the presence of a base to form N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide.

Scientific Research Applications

N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide has been studied for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C12H13Cl2NOS

Molecular Weight

290.2 g/mol

IUPAC Name

N-cyclopropyl-2-[(2,6-dichlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C12H13Cl2NOS/c13-10-2-1-3-11(14)9(10)6-17-7-12(16)15-8-4-5-8/h1-3,8H,4-7H2,(H,15,16)

InChI Key

LZDMKABZYDNKDZ-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)CSCC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1CC1NC(=O)CSCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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